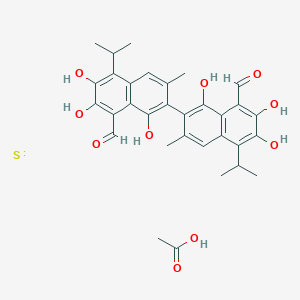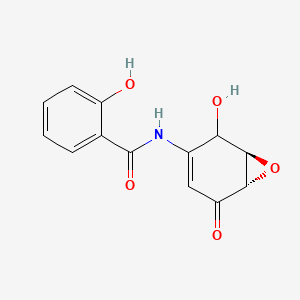
DHMEQ (racemate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroxymethylepoxyquinomicin (DHMEQ) is a synthetic compound known for its potent inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). It is being developed as an anti-inflammatory and anticancer agent. The racemate form of DHMEQ contains equal amounts of two enantiomers, which are mirror images of each other. This compound has shown significant potential in various scientific research applications due to its ability to modulate key biological pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DHMEQ involves a chemoenzymatic approach. One of the key steps includes the use of Burkholderia cepacia lipase-catalyzed hydrolysis. The process begins with the hexanoylation of (1R*,2R*,3R*)-2,3-Epoxy-5-N-[(2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol on both secondary and phenolic hydroxy groups. This is followed by lipase-catalyzed hydrolysis, which proceeds in a highly enantioselective manner to give the desired enantiomer in an enantiomerically pure state. Several chemical transformation steps from the enzyme reaction product yield DHMEQ without any loss of stereochemical purity .
Industrial Production Methods
Industrial production methods for DHMEQ are not extensively documented in the literature. the chemoenzymatic approach described above can be scaled up for industrial applications, ensuring the production of high-purity DHMEQ.
化学反应分析
Types of Reactions
DHMEQ undergoes various chemical reactions, including:
Oxidation: DHMEQ can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in DHMEQ.
Substitution: Substitution reactions can occur at various positions on the DHMEQ molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
DHMEQ has a wide range of scientific research applications, including:
作用机制
DHMEQ exerts its effects by directly binding to and inactivating components of NF-κB. NF-κB is a transcription factor that promotes the expression of many inflammatory mediators. By inhibiting NF-κB, DHMEQ reduces the expression of these mediators, thereby exerting anti-inflammatory and anticancer effects. The compound has been shown to inhibit both the early and late phases of cancer metastasis .
相似化合物的比较
Similar Compounds
Epoxyquinomicin C: The natural product from which DHMEQ was derived.
(-)-DHMEQ: The enantiomerically pure form of DHMEQ, which is more potent and less toxic than the racemate.
Uniqueness
DHMEQ is unique due to its potent inhibitory effects on NF-κB and its ability to modulate key biological pathways. Unlike some other NF-κB inhibitors, DHMEQ has shown efficacy in various in vivo models without significant toxicity, making it a promising candidate for therapeutic applications.
属性
分子式 |
C13H11NO5 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC 名称 |
2-hydroxy-N-[(1R,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
InChI |
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10?,11-,12-/m1/s1 |
InChI 键 |
IUOMATKBBPCLFR-PQDIPPBSSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@@H](C2O)O3)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


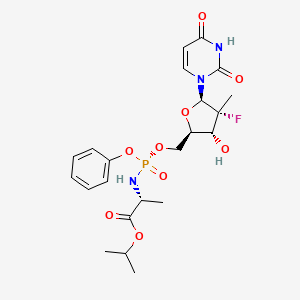
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10800377.png)
![24-Cycloproyply-1,3-bis[[(1,1-dimethylethyl)dimethylsily]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol](/img/structure/B10800384.png)
![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride](/img/structure/B10800386.png)
![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B10800388.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[(4R)-3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B10800390.png)
![potassium;[(1R,2S)-1-[[(1R,18R,20R,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B10800396.png)
![Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B10800399.png)
![6-ethoxy-9-[(7R)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-2-amine](/img/structure/B10800401.png)
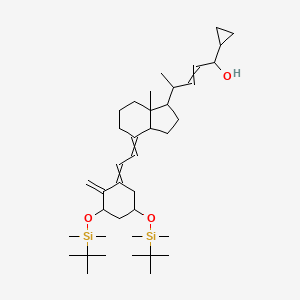
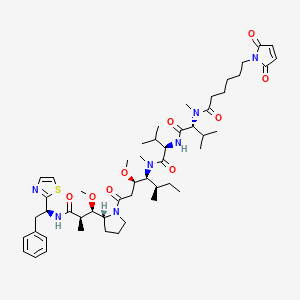
![(5E)-5-[(2E)-2-[1-(5-cyclopropyl-5-hydroxypentan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10800434.png)

